
2,2'-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole) is an organic compound that belongs to the class of 1,3,4-thiadiazoles
準備方法
The synthesis of 2,2’-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole) typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR . Industrial production methods may involve scaling up this reaction using larger quantities of reagents and optimizing reaction conditions to maximize yield and purity.
化学反応の分析
2,2’-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as acids or bases
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
作用機序
The mechanism by which 2,2’-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole) exerts its effects involves interactions with specific molecular targets and pathways. For example, its antibacterial activity is believed to result from its ability to bind to bacterial DNA and inhibit essential cellular processes . The compound’s structure allows it to interact with various enzymes and proteins, disrupting their normal function and leading to cell death.
類似化合物との比較
2,2’-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole) can be compared with other thiadiazole derivatives, such as:
2,2’-(1,4-Phenylene)bis(1,3,6,2-dioxazaborocane): This compound has similar structural features but different reactivity and applications.
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Another compound with a similar phenylene core but different functional groups, leading to distinct chemical and biological properties.
Oxazole, 2,2’-(1,4-phenylene)bis[4-methyl-5-phenyl-]: This compound also features a phenylene core but with oxazole rings instead of thiadiazole, resulting in different reactivity and applications.
The uniqueness of 2,2’-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole) lies in its specific combination of functional groups and the resulting biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
77477-87-3 |
|---|---|
分子式 |
C24H34N4S2 |
分子量 |
442.7 g/mol |
IUPAC名 |
2-heptyl-5-[4-(5-heptyl-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C24H34N4S2/c1-3-5-7-9-11-13-21-25-27-23(29-21)19-15-17-20(18-16-19)24-28-26-22(30-24)14-12-10-8-6-4-2/h15-18H,3-14H2,1-2H3 |
InChIキー |
CIZVKWNAEGVUAM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=NN=C(S1)C2=CC=C(C=C2)C3=NN=C(S3)CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


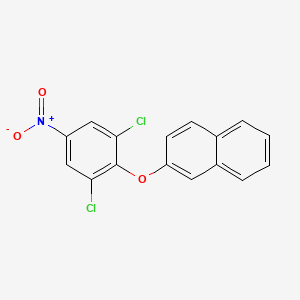
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine](/img/structure/B14434756.png)
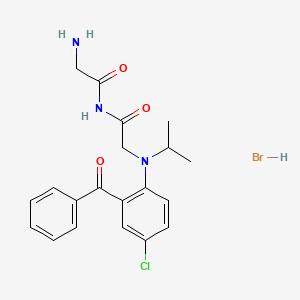
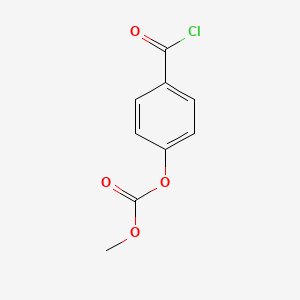
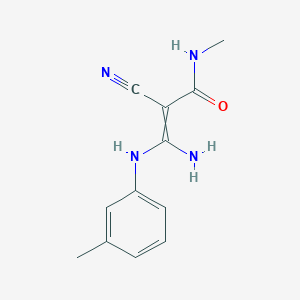
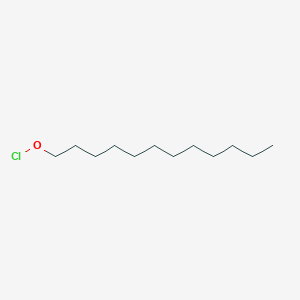
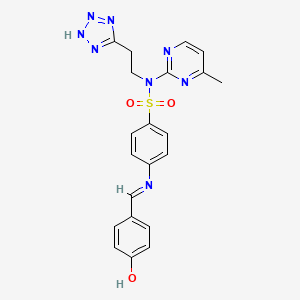
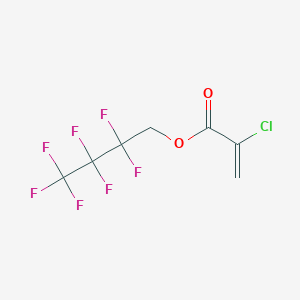
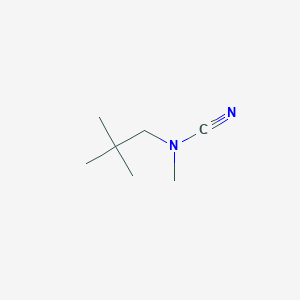
![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)
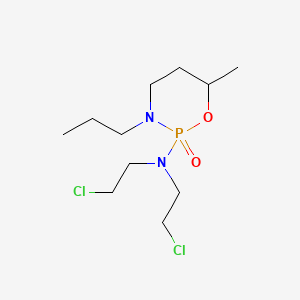
![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)
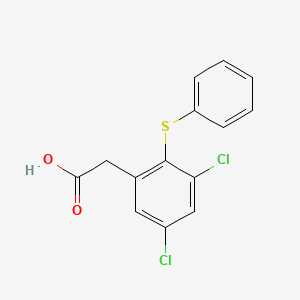
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)
